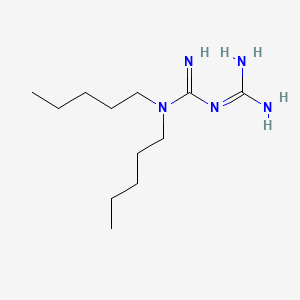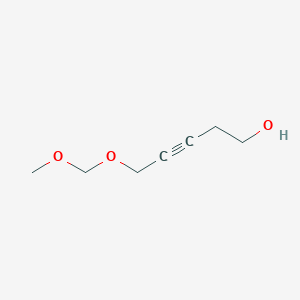
2-Hydroxy-5-(5-methylthiophene-2-carbonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-(5-methylthiophene-2-carbonyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxy group and a 5-methylthiophene-2-carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(5-methylthiophene-2-carbonyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-hydroxybenzoic acid with 5-methylthiophene-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Hydroxy-5-(5-methylthiophene-2-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group in the 5-methylthiophene-2-carbonyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating hydroxy group.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and other reducing agents.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Formation of this compound derivatives with carbonyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-Hydroxy-5-(5-methylthiophene-2-carbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Hydroxy-5-(5-methylthiophene-2-carbonyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the thiophene moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but lacks the thiophene moiety.
5-Methylthiophene-2-carboxylic acid: Contains the thiophene moiety but lacks the benzoic acid core.
Uniqueness
2-Hydroxy-5-(5-methylthiophene-2-carbonyl)benzoic acid is unique due to the combination of the hydroxybenzoic acid core and the 5-methylthiophene-2-carbonyl group. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
98204-42-3 |
|---|---|
分子式 |
C13H10O4S |
分子量 |
262.28 g/mol |
IUPAC名 |
2-hydroxy-5-(5-methylthiophene-2-carbonyl)benzoic acid |
InChI |
InChI=1S/C13H10O4S/c1-7-2-5-11(18-7)12(15)8-3-4-10(14)9(6-8)13(16)17/h2-6,14H,1H3,(H,16,17) |
InChIキー |
YEHMWMJWMLENBF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C(=O)C2=CC(=C(C=C2)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione](/img/structure/B14336753.png)
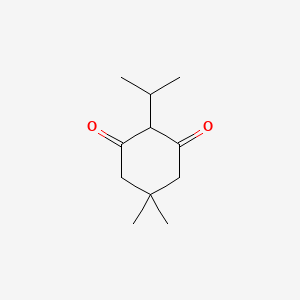
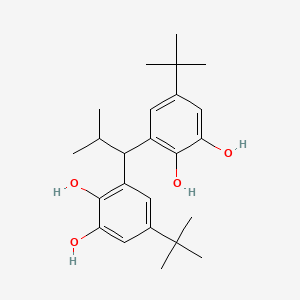
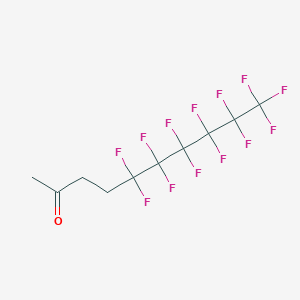
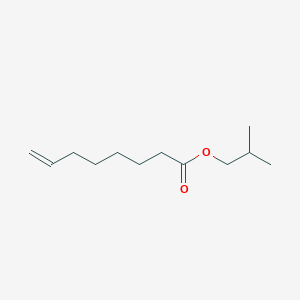
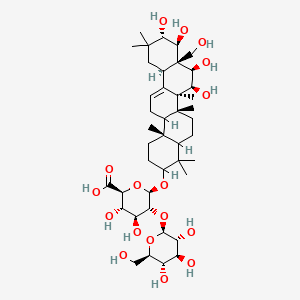
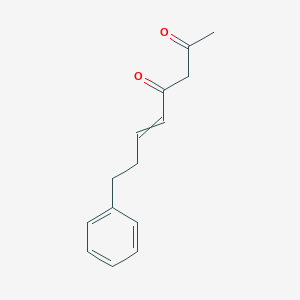
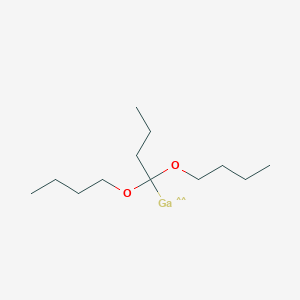
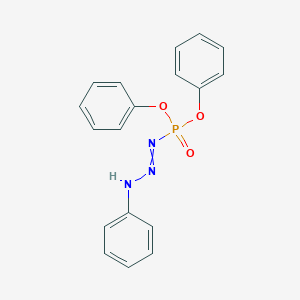
![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)
